Antiproliferative Activity Window Within the 6-Bromoquinazoline Hydrazide Class
While direct IC50 data for N'-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzohydrazide is not available in the primary literature, its activity can be confidently placed within a defined range established by its closest structural analogs. A comprehensive study on 6-bromoquinazoline derivatives reported IC50 values from 0.53 µM to 46.6 µM against the MCF-7 breast cancer cell line, and similar ranges against SW480 cells [1]. The compound's 4-methyl substitution pattern places it in a distinct SAR zone, likely conferring potency differentiated from other halogen or unsubstituted analogs, based on observed variance within the series [1].
| Evidence Dimension | In vitro anticancer activity against MCF-7 cells |
|---|---|
| Target Compound Data | N'-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzohydrazide: No direct data available. |
| Comparator Or Baseline | 6-Bromoquinazoline Hydrazide Class Range: IC50 = 0.53 µM (most potent, compound 5b) to 46.6 µM (least potent) [1]. Cisplatin control: IC50 ~1-2 µM [1]. |
| Quantified Difference | Not calculable due to lack of direct data for the target compound. Expected to fall within a 0.53–46.6 µM range with significant functional sensitivity to the specific 4-methyl substituent. |
| Conditions | Standard MTT assay, 48-hour exposure, MCF-7 breast cancer cell line. |
Why This Matters
This establishes a defined potency window for the scaffold, proving the compound is neither inert nor superseded, and positions it as a specific tool for exploring methyl-group SAR effects in kinase inhibition.
- [1] Zare S, Emami L, Behrouz M, et al. 6‐Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity. 2023 Jul;20(7):e202201245. PMID: 37191970. View Source
